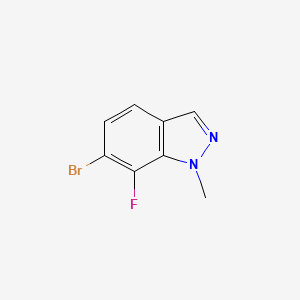

6-Bromo-7-fluoro-1-methyl-indazole

Description

Historical Context of Indazole Derivatives in Scientific Inquiry

Indazole, a bicyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. austinpublishinggroup.comnih.gov While rarely found in nature, synthetic indazole derivatives have demonstrated a wide array of pharmacological properties, spurring decades of research into their synthesis and biological activities. nih.govpnrjournal.com The indazole scaffold is a key component in numerous therapeutic agents, highlighting its importance in medicinal chemistry. pnrjournal.comtandfonline.com The versatility of the indazole nucleus allows for various substitutions, leading to a diverse range of compounds with applications in treating conditions such as cancer, inflammation, and bacterial infections. tandfonline.com

Rationale for the Academic Investigation of 6-Bromo-7-fluoro-1-methyl-indazole

The specific substitution pattern of this compound, featuring bromine and fluorine atoms, makes it a compelling candidate for investigation. Halogenation is a critical tool in medicinal chemistry, as the introduction of halogens can significantly alter a molecule's biological properties. rsc.org The presence of both bromine and fluorine offers unique electronic and steric properties that can influence binding affinity to biological targets. The methyl group at the 1-position of the indazole ring is also a common feature in many biologically active indazole derivatives. nih.gov

Scope and Objectives of Current Research Efforts on this compound

Current research on this compound primarily focuses on its potential as a building block in the synthesis of more complex molecules with therapeutic potential. Investigations aim to understand how its specific halogenation pattern affects its reactivity in various chemical transformations, such as cross-coupling reactions. chim.it A key objective is to explore its utility as an intermediate in the development of novel kinase inhibitors and other targeted therapies, given the established role of indazole derivatives in this area. nih.govtandfonline.com

Significance of Halogenated Indazoles in Contemporary Chemical Biology

Halogenated indazoles are of high interest in contemporary chemical biology due to the profound impact of halogenation on molecular properties. The introduction of halogen atoms can enhance metabolic stability, improve membrane permeability, and modulate binding interactions with protein targets. rsc.orgresearchgate.net This makes halogenated indazoles valuable tools for developing selective and potent probes for studying biological processes and for designing new drug candidates. The ability to fine-tune the properties of indazole-based compounds through halogenation underscores their continued importance in the field. rsc.org

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C8H6BrFN2 |

| Molecular Weight | 229.05 g/mol nih.gov |

| IUPAC Name | 6-bromo-7-fluoro-1-methylindazole nih.gov |

| Physical Form | Solid |

| Purity | 98% sigmaaldrich.com |

Structure

2D Structure

Properties

Molecular Formula |

C8H6BrFN2 |

|---|---|

Molecular Weight |

229.05 g/mol |

IUPAC Name |

6-bromo-7-fluoro-1-methylindazole |

InChI |

InChI=1S/C8H6BrFN2/c1-12-8-5(4-11-12)2-3-6(9)7(8)10/h2-4H,1H3 |

InChI Key |

QILINNGCZVMXOL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC(=C2F)Br)C=N1 |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies for 6 Bromo 7 Fluoro 1 Methyl Indazole

Functionalization of the Indazole Nucleus of 6-Bromo-7-fluoro-1-methyl-indazole

The functionalization of the indazole core can be approached through several strategies, targeting the halogen substituents or the nitrogen atoms.

Regioselective Bromine and Fluorine Atom Manipulations

The presence of two different halogen atoms on the benzene (B151609) ring of the indazole offers opportunities for regioselective manipulation. Generally, the carbon-bromine bond is more reactive than the carbon-fluorine bond in many catalytic processes.

Further halogenation of the indazole ring is also a possibility. Metal-free halogenation of 2-substituted indazoles has been shown to be regioselective, affording mono- or poly-halogenated products under controlled conditions. nih.govnih.gov While specific studies on this compound are not available, it is plausible that electrophilic aromatic substitution would occur at the less sterically hindered and electronically favorable positions of the indazole nucleus.

Substitutions at the Indazole Nitrogen Atoms

The target molecule is an N-methylated indazole, specifically the N1-isomer. The synthesis of such N-alkylated indazoles often results in a mixture of N1 and N2 isomers, with the ratio depending on the substitution pattern of the indazole ring and the reaction conditions. banglajol.info For instance, the alkylation of 5-cyano indazole can produce both N1 and N2 alkylated products.

Further substitution at the N2 position of this compound is unlikely under typical conditions as it would involve the formation of a quaternary indazolium salt.

Aryl and Alkyl Substitutions on the Indazole Ring System

Direct C-H arylation or alkylation of the indazole ring is a modern approach to introduce further diversity. Recent advances have focused on the C-H functionalization of 2H-indazoles, often directed by a substituent on the nitrogen. nih.gov For N1-substituted indazoles like the target compound, direct C-H functionalization would likely be less regioselective and might require specific directing groups to achieve high yields of a single isomer.

Cross-Coupling Reactions Involving this compound

The bromine atom at the 6-position is a prime handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds and is widely used in the synthesis of biaryl compounds. nih.govnih.gov It is highly probable that the bromine at the C6 position of this compound would readily participate in Suzuki-Miyaura coupling reactions with a variety of aryl- and heteroarylboronic acids or their esters.

General conditions for the Suzuki-Miyaura coupling of bromoindazoles typically involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like potassium carbonate or cesium carbonate, and a solvent system such as dioxane/water or DME. researchgate.netmdpi.com The reaction would be expected to proceed selectively at the C-Br bond, leaving the C-F bond intact, thus allowing for the synthesis of a diverse library of 6-aryl-7-fluoro-1-methyl-indazole derivatives.

A study on the Suzuki-Miyaura coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones demonstrated successful arylation with various boronic acids using a XPhosPdG2/XPhos catalyst system to prevent debromination. sigmaaldrich.com Similar conditions could likely be adapted for this compound.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is another pivotal cross-coupling reaction that would likely be applicable to this compound for the formation of C-N bonds. This reaction would enable the introduction of a wide range of primary and secondary amines at the C6 position of the indazole ring.

Typical conditions for the Buchwald-Hartwig amination involve a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base such as sodium tert-butoxide or potassium phosphate (B84403). The reaction is generally tolerant of various functional groups, and it is expected that the C-Br bond would be selectively functionalized over the C-F bond. While direct examples with the target molecule are absent from the literature, the general applicability of this reaction to other bromo-heterocycles is well-established.

Sonogashira Coupling and Other C-C Bond Formations

The bromine atom at the C6 position of this compound serves as a versatile handle for palladium-catalyzed carbon-carbon bond-forming reactions, such as the Sonogashira, Suzuki-Miyaura, and Heck couplings. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org For this compound, the Sonogashira coupling would enable the introduction of various alkynyl groups at the C6 position. The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine (e.g., diethylamine (B46881) or triethylamine) which can also serve as the solvent. wikipedia.org While specific examples for this compound are not extensively documented in publicly available literature, the general applicability of the Sonogashira reaction to bromo-substituted heterocycles is well-established. For instance, trimethylsilylacetylene (B32187) is a convenient reagent for such couplings, with the trimethylsilyl (B98337) group being readily removable post-coupling to yield the terminal alkyne. wikipedia.org

Suzuki-Miyaura Coupling: This cross-coupling reaction of an organoboron compound with an organohalide is a powerful tool for creating carbon-carbon bonds. In the context of this compound, the bromine at C6 can be readily coupled with a variety of aryl or heteroaryl boronic acids or their esters. This allows for the synthesis of biaryl and heteroaryl-substituted indazoles, which are common motifs in biologically active molecules.

Heck Reaction: The Heck reaction provides a means to form substituted alkenes by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. The C6-bromo substituent of this compound can participate in Heck reactions with various alkenes to introduce vinyl groups, further expanding the diversity of accessible derivatives.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Potential Application |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | 6-Alkynyl-7-fluoro-1-methyl-indazole | Synthesis of extended π-systems, precursors for further transformations |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd catalyst, Base (e.g., K₂CO₃, Cs₂CO₃) | 6-Aryl/Heteroaryl-7-fluoro-1-methyl-indazole | Introduction of diverse aromatic substituents for SAR studies |

| Heck Reaction | Alkene | Pd catalyst, Base | 6-Alkenyl-7-fluoro-1-methyl-indazole | Synthesis of vinyl-substituted indazoles |

Nucleophilic Aromatic Substitution (SNAr) Reactions on this compound

The electron-deficient nature of the benzene ring in this compound, accentuated by the electronegative fluorine and bromine atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom at C7 is generally a better leaving group than bromine in SNAr reactions, providing a regioselective site for nucleophilic attack.

Common nucleophiles for SNAr reactions include amines, alkoxides, and thiols. The reaction of this compound with various amines would lead to the corresponding 7-amino-6-bromo-1-methyl-indazole derivatives. Similarly, reaction with alkoxides would yield 7-alkoxy-6-bromo-1-methyl-indazoles. The reactivity can be influenced by the nature of the nucleophile and the reaction conditions, such as temperature and solvent. For example, palladium-catalyzed C-N bond formation has been successfully applied to N-substituted 4-bromo-7-azaindoles with various amines and amides using ligands like Xantphos and bases such as Cs₂CO₃. beilstein-journals.org

| Nucleophile | Product | Potential Significance |

| Primary/Secondary Amine | 7-Amino-6-bromo-1-methyl-indazole | Introduction of basic centers, potential for hydrogen bonding interactions |

| Alcohol/Alkoxide | 7-Alkoxy-6-bromo-1-methyl-indazole | Modification of lipophilicity and electronic properties |

| Thiol/Thiolate | 7-Thio-6-bromo-1-methyl-indazole | Introduction of sulfur-containing functionalities |

Electrophilic Aromatic Substitution (EAS) Reactions of this compound

Electrophilic aromatic substitution (EAS) on the indazole ring allows for the introduction of various functional groups. wikipedia.org The position of substitution is directed by the existing substituents on the ring. In 1-methyl-indazole, the benzene ring is generally activated towards electrophilic attack. The N-methyl group and the electron-donating character of the pyrazole (B372694) ring influence the regioselectivity.

For this compound, the directing effects of the bromo, fluoro, and N-methyl-pyrazolyl groups must be considered. Halogens are deactivating but ortho-, para-directing. The N-methylated pyrazole ring is activating. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration of indazoles can be achieved using a mixture of nitric acid and sulfuric acid. libretexts.org The precise outcome of EAS reactions on this compound would require experimental investigation to determine the regioselectivity.

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | Nitro-6-bromo-7-fluoro-1-methyl-indazole |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Dihalo- or trihalo-6-bromo-7-fluoro-1-methyl-indazole |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-6-bromo-7-fluoro-1-methyl-indazole |

Chemoenzymatic Transformations of this compound

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the efficiency of chemical reactions. Lipases are a class of enzymes that have been shown to catalyze a variety of reactions beyond their natural function of ester hydrolysis, including Michael additions and the synthesis of thiazole (B1198619) derivatives. mdpi.comnih.gov

While specific chemoenzymatic transformations of this compound are not well-documented, the potential for such reactions exists. For example, lipase-catalyzed reactions could be explored for the enantioselective acylation or hydrolysis of derivatives of this compound that contain hydroxyl or ester functionalities. researchgate.net This would be particularly valuable for the synthesis of chiral derivatives.

| Enzyme Class | Potential Reaction | Substrate Requirement | Potential Product |

| Lipase | Enantioselective acylation | Derivative with a hydroxyl group | Enantiomerically enriched ester |

| Lipase | Enantioselective hydrolysis | Derivative with an ester group | Enantiomerically enriched alcohol |

Synthesis of Radiolabeled this compound for Research Tracing

Radiolabeled compounds are indispensable tools in drug discovery and development for in vitro and in vivo studies, including positron emission tomography (PET) imaging. The synthesis of radiolabeled this compound would involve the incorporation of a positron-emitting isotope such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F).

¹¹C-Labeling: Carbon-11 has a short half-life of 20.4 minutes, necessitating rapid synthesis and purification methods. A common strategy for ¹¹C-labeling is the methylation of a suitable precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.gov To synthesize [¹¹C]this compound, the precursor would be 6-bromo-7-fluoro-1H-indazole. The N-methylation reaction would need to be optimized to achieve a good radiochemical yield and purity within the short timeframe.

¹⁸F-Labeling: Fluorine-18 has a longer half-life of 109.8 minutes, allowing for more complex synthetic procedures. The synthesis of an ¹⁸F-labeled version of this compound could potentially be achieved through nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride. Given the presence of a fluorine atom already in the molecule, a common strategy would be to replace the bromine atom or introduce an additional ¹⁸F atom at another position.

| Isotope | Precursor | Labeling Reagent | Radiolabeled Product |

| ¹¹C | 6-Bromo-7-fluoro-1H-indazole | [¹¹C]CH₃I or [¹¹C]CH₃OTf | 6-Bromo-7-fluoro-1-([¹¹C]methyl)-indazole |

| ¹⁸F | Precursor with a suitable leaving group | [¹⁸F]Fluoride | ¹⁸F-labeled this compound derivative |

Computational Chemistry and Molecular Modeling Studies of 6 Bromo 7 Fluoro 1 Methyl Indazole

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, reactivity, and stability of a compound, which are crucial for rational drug design.

Density Functional Theory (DFT) for Molecular Orbitals and Electrostatic Potential Maps

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 6-Bromo-7-fluoro-1-methyl-indazole, DFT calculations can elucidate the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's reactivity.

The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. In this compound, the HOMO is expected to be distributed across the electron-rich indazole ring system. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting areas prone to nucleophilic attack. The presence of the electron-withdrawing bromine and fluorine atoms is anticipated to lower the energy of the LUMO, potentially increasing the molecule's reactivity towards nucleophiles. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical stability of the molecule; a larger gap generally implies greater stability. nih.gov

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the ESP map would likely show negative potential (red and yellow regions) around the nitrogen atoms and the fluorine atom, indicating their electron-rich nature and capacity to act as hydrogen bond acceptors. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (blue regions), marking them as potential hydrogen bond donors. The bromine atom would likely present a region of slight negative to neutral potential. These maps are invaluable for predicting non-covalent interactions with biological macromolecules.

Illustrative DFT Calculation Results for this compound:

| Parameter | Calculated Value (Illustrative) | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbital for electron acceptance. |

| HOMO-LUMO Gap | 5.3 eV | Suggests a relatively stable molecule. |

Conformational Analysis and Tautomerism of this compound

Conformational analysis of this compound is relatively straightforward. The indazole ring system is planar, and the primary source of conformational flexibility arises from the rotation of the N1-methyl group. However, the energy barrier for this rotation is typically low, and at room temperature, the methyl group can be considered to be freely rotating.

A more significant consideration for indazoles is tautomerism, specifically the equilibrium between the 1H and 2H forms. nih.gov However, in this compound, the presence of the methyl group at the N1 position precludes this type of tautomerism, locking the molecule in the 1-methyl-indazole form. This structural rigidity can be advantageous in drug design, as it reduces the number of possible conformations and tautomers that need to be considered when modeling interactions with a biological target.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of a ligand-protein complex over time. nih.gov Should a biological target for this compound be identified, MD simulations could provide crucial insights into the stability of their interaction. mdpi.com

An MD simulation would typically start with the docked pose of the ligand in the protein's binding site. Over the course of the simulation, the movements of all atoms in the system are calculated, revealing how the ligand and protein adapt to each other. Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions, indicating the stability of the complex. A stable RMSD suggests a stable binding mode.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time, highlighting the key interactions that stabilize the complex.

Interaction Energy Calculations: These calculations can provide an estimate of the binding free energy between the ligand and the protein.

For this compound, one would expect the fluorine atom and the N2 nitrogen to be key hydrogen bond acceptors, while the methyl group could engage in hydrophobic interactions within the binding pocket. The bromine atom could also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding.

In silico Prediction of Biological Target Interactions and Ligand Docking Studies

In the absence of experimental data, in silico methods can be used to predict potential biological targets for this compound and to model its binding.

Structure-Based Drug Design Approaches Utilizing the this compound Scaffold

Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target, typically a protein. nih.gov If a target is known, molecular docking can be used to predict the preferred binding orientation of this compound within the active site. derpharmachemica.com Docking algorithms score different poses based on their steric and electrostatic complementarity to the binding site.

A typical docking study would involve:

Preparation of the protein structure (e.g., from the Protein Data Bank).

Generation of a 3D conformation of this compound.

Docking the ligand into the defined binding site of the protein.

Analysis of the resulting binding poses and their scores.

The results of a docking study can guide the optimization of the ligand. For example, if the bromine atom is in a sterically crowded region, it might be replaced with a smaller group. Conversely, if there is an empty hydrophobic pocket near the methyl group, it could be extended to improve binding affinity.

Illustrative Docking Results for this compound against a Hypothetical Kinase Target:

| Parameter | Value (Illustrative) | Key Interactions (Hypothetical) |

| Docking Score | -8.5 kcal/mol | Hydrogen bond between N2 of indazole and backbone NH of a key residue. |

| Halogen bond between the bromine atom and a backbone carbonyl oxygen. | ||

| Hydrophobic interaction of the methyl group with a hydrophobic pocket. | ||

| Pi-pi stacking of the indazole ring with an aromatic residue. |

Ligand-Based Drug Design and Pharmacophore Modeling

When the structure of the biological target is unknown, ligand-based drug design (LBDD) methods can be employed. biotech-asia.org These approaches are based on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore modeling is a key LBDD technique. nih.gov A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. By analyzing a set of known active molecules, a pharmacophore model can be generated.

For the this compound scaffold, a pharmacophore model could include features such as:

A hydrogen bond acceptor (the N2 nitrogen).

Another hydrogen bond acceptor (the fluorine atom).

A hydrophobic feature (the methyl group).

An aromatic ring feature (the indazole core).

A potential halogen bond donor (the bromine atom).

This pharmacophore model could then be used to search large chemical databases for other molecules that match these features, potentially identifying new compounds with similar biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgfiveable.me This approach is a cornerstone of modern drug discovery, allowing for the prediction of a compound's activity and the rational design of more potent analogs. neuraldesigner.comijnrd.org

A hypothetical QSAR study on a series of this compound derivatives could be undertaken to explore their potential as inhibitors of a specific protein kinase, a common target in oncology drug discovery. The fundamental principle is that variations in the chemical structures of these derivatives will lead to different biological activities, and this relationship can be modeled using molecular descriptors. fiveable.me

The process would involve synthesizing a library of derivatives, likely by modifying substituents at various positions on the indazole ring. The biological activity of these compounds would be determined through in vitro assays, and this data would serve as the dependent variable in the QSAR model.

A variety of molecular descriptors, which are numerical representations of a molecule's properties, would be calculated for each derivative. catalysis.blogwisdomlib.org These can be broadly categorized as:

0D-Descriptors: Based on the molecular formula, such as molecular weight. hufocw.org

1D-Descriptors: Based on the substructure, such as counts of specific atom types or functional groups.

2D-Descriptors: Derived from the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity. hufocw.org

3D-Descriptors: Calculated from the 3D conformation of the molecule, such as molecular volume, surface area, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. hufocw.orgucsb.edu

Once the descriptors are calculated, a mathematical model is developed using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). ijsdr.org The goal is to find the best correlation between the descriptors (independent variables) and the biological activity (dependent variable).

An illustrative QSAR equation for a hypothetical series of this compound derivatives might look like this:

pIC50 = 0.45 * ClogP - 0.12 * TPSA + 0.87 * (LUMO) - 2.34

In this hypothetical model, pIC50 (the negative logarithm of the half-maximal inhibitory concentration) is the measure of biological activity. ClogP represents the lipophilicity, TPSA is the topological polar surface area, and LUMO is the energy of the lowest unoccupied molecular orbital. This equation would suggest that increased lipophilicity and a higher LUMO energy are beneficial for activity, while a larger polar surface area is detrimental.

The validity and predictive power of the QSAR model must be rigorously assessed through internal and external validation techniques to ensure it is not overfitted to the training data. ijsdr.org

Table 1: Hypothetical QSAR Data for this compound Derivatives

| Derivative | R-Group | pIC50 (Experimental) | ClogP | TPSA | LUMO (eV) | pIC50 (Predicted) |

| 1 | -H | 5.2 | 3.1 | 45.2 | -1.8 | 5.1 |

| 2 | -CH3 | 5.5 | 3.5 | 45.2 | -1.7 | 5.6 |

| 3 | -OH | 4.8 | 2.9 | 65.4 | -1.9 | 4.7 |

| 4 | -Cl | 5.8 | 3.8 | 45.2 | -2.0 | 5.7 |

| 5 | -NH2 | 4.5 | 2.7 | 71.3 | -1.6 | 4.6 |

This table is for illustrative purposes only and does not represent actual experimental data.

Cheminformatics and Machine Learning Applications in the Analysis of this compound Chemical Space

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. neovarsity.orgresearchgate.net In the context of this compound, cheminformatics tools can be used to explore its "chemical space"—a multidimensional representation of all possible molecules and their properties. scispace.com

The analysis of the chemical space of derivatives of this compound can aid in library design for high-throughput screening, lead optimization, and the identification of novel compounds with desirable properties. longdom.org Techniques such as principal component analysis (PCA) can be used to visualize the chemical space and understand the diversity of a compound library. scispace.com

In recent years, machine learning (ML) has become an indispensable tool in cheminformatics and drug discovery. dromicslabs.comnih.gov ML algorithms can learn complex, non-linear relationships between chemical structures and their properties, often outperforming traditional QSAR models. neuraldesigner.com

For the analysis of the this compound chemical space, various ML models could be employed:

Supervised Learning: Models like Random Forests, Support Vector Machines, and Deep Neural Networks can be trained on a dataset of known active and inactive derivatives to classify new, untested compounds or to predict their activity with high accuracy. fiveable.menih.gov

Unsupervised Learning: Clustering algorithms can group derivatives based on their structural similarity, which can help in identifying diverse subsets of compounds for screening and understanding structure-activity relationships.

The development of a predictive ML model would follow a workflow similar to QSAR, involving data collection, feature (descriptor) generation, model training, and rigorous validation. nih.gov The advantage of ML lies in its ability to handle vast and complex datasets, potentially uncovering subtle patterns that are missed by linear QSAR methods. ncsu.edu

Table 2: Illustrative Performance of Machine Learning Models for Predicting Activity of this compound Derivatives

| Model | Accuracy | Precision | Recall | F1-Score |

| Random Forest | 0.88 | 0.85 | 0.90 | 0.87 |

| Support Vector Machine | 0.85 | 0.82 | 0.88 | 0.85 |

| Deep Neural Network | 0.92 | 0.91 | 0.93 | 0.92 |

| Multiple Linear Regression | 0.75 | 0.72 | 0.78 | 0.75 |

This table is for illustrative purposes only and does not represent actual experimental data.

The integration of these computational approaches offers a powerful strategy for accelerating the discovery and development of novel therapeutic agents based on the this compound scaffold.

Pharmacological Investigations and Preclinical Biological Activities of 6 Bromo 7 Fluoro 1 Methyl Indazole

In vitro Biological Screening Methodologies for 6-Bromo-7-fluoro-1-methyl-indazole

There is no specific information available in the public domain regarding the in vitro biological screening of this compound.

Cell-Based Assays for Target Engagement and Signaling Pathway Modulation

No published studies were identified that describe the use of cell-based assays to investigate the target engagement or signaling pathway modulation of this compound.

Biochemical Assays for Enzyme Inhibition and Receptor Binding Kinetics

Data from biochemical assays detailing the enzyme inhibition or receptor binding kinetics of this compound are not available in the current scientific literature.

High-Throughput and High-Content Screening Approaches in Cellular Models

There are no reports of high-throughput or high-content screening campaigns that have included this compound in their compound libraries for testing in cellular models.

Phenotypic Screening in Relevant Cellular Disease Models

No phenotypic screening data for this compound in any cellular disease models have been made publicly available.

In vivo Efficacy Studies in Non-Human Animal Models

Comprehensive searches did not uncover any published in vivo efficacy studies for this compound in non-human animal models.

Pharmacodynamic Markers and Efficacy Readouts in Preclinical Disease Models

Due to the lack of in vivo studies, there is no information on the pharmacodynamic markers or efficacy readouts for this compound in any preclinical disease models.

Insufficient Research Available for this compound

Initial investigations into the chemical compound this compound have revealed a significant lack of specific scientific literature necessary to construct a detailed pharmacological and preclinical overview. While the indazole scaffold and its derivatives are of considerable interest in medicinal chemistry for their diverse biological activities, research specifically focused on the this compound variant is not publicly available at this time.

The core chemical structure of indazole, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a known pharmacophore present in a variety of bioactive molecules. nih.gov Modifications to this core, such as the addition of bromine, fluorine, and methyl groups at specific positions, are strategic steps in medicinal chemistry to modulate the compound's physicochemical properties and biological activity. The bromine atom at the 6-position and the fluorine atom at the 7-position on the indazole ring are expected to influence the compound's electronic properties, lipophilicity, and metabolic stability. The methyl group at the 1-position of the indazole ring prevents tautomerization and can also impact binding to biological targets.

However, without dedicated studies on this compound, any discussion of its specific dose-response relationships in animal models, potential biomarkers for its activity, or detailed structure-activity relationships would be purely speculative. Similarly, information regarding its polypharmacology, off-target activity, and effects in combination with other agents in research models is not available in the current body of scientific literature.

Further research and publication in peer-reviewed scientific journals are required to elucidate the specific pharmacological profile of this compound.

Lack of Publicly Available Research Data on the Biological Actions of this compound

A comprehensive review of publicly accessible scientific literature and research databases has revealed a significant absence of studies pertaining to the mechanistic elucidation of this compound's biological actions. Consequently, detailed information regarding its primary molecular targets, associated signaling pathways, and downstream effects is not available at this time.

The specific methodologies outlined for investigation, including affinity chromatography, proteomics, genetic screens (such as CRISPR/Cas9 and siRNA), kinase activity profiling, and gene expression analysis, have not been documented in the context of this particular compound. Therefore, the construction of a detailed article adhering to the requested structure is not feasible based on current scientific knowledge.

Further research and publication in peer-reviewed scientific journals are necessary to identify and characterize the biological and pharmacological properties of this compound. Without such foundational research, any discussion of its molecular targets and mechanisms of action would be purely speculative and would not meet the standards of scientific accuracy.

Mechanistic Elucidation of 6 Bromo 7 Fluoro 1 Methyl Indazole S Biological Actions

Subcellular Localization and Distribution Studies of 6-Bromo-7-fluoro-1-methyl-indazole

Detailed studies on the subcellular localization and distribution of this compound have not been reported in the peer-reviewed scientific literature. Understanding the distribution of a compound within a cell is critical to elucidating its mechanism of action. Such studies typically employ techniques like fluorescence microscopy with labeled compounds or cell fractionation followed by analytical quantification. The lipophilicity and other physicochemical properties of this compound would theoretically influence its ability to cross cellular and organellar membranes, but without experimental data, its specific compartmentalization remains unknown.

Kinetic Analysis of Target Engagement (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

There is currently no publicly available data from kinetic analyses of target engagement for this compound. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are essential for quantifying the binding affinity (K_D), association rates (k_a), and dissociation rates (k_d) of a compound to its biological target. This information is fundamental for understanding the potency and duration of a compound's effect. The absence of such studies indicates that the molecular target(s) of this compound have not been identified or characterized.

Mechanisms of Resistance to this compound in Preclinical Models

Investigations into mechanisms of resistance to this compound in preclinical models have not been documented in the scientific literature. The development of resistance is a significant challenge in pharmacology. Studies on resistance mechanisms often involve long-term exposure of cell lines or animal models to a compound to select for resistant populations. Subsequent analysis can identify changes in the expression or mutation of the drug's target, alterations in drug efflux pumps, or activation of alternative signaling pathways. Without an established biological target or activity, research into resistance mechanisms for this compound has not been pursued.

Pharmacokinetic Investigations of 6 Bromo 7 Fluoro 1 Methyl Indazole in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in In Vitro Systems

Standard preclinical research would typically involve a battery of in vitro tests to predict the in vivo behavior of a compound. These assays provide initial insights into its potential as a drug candidate.

Membrane Permeability Assays (e.g., Caco-2, PAMPA)

There are no published studies detailing the membrane permeability of 6-Bromo-7-fluoro-1-methyl-indazole. Consequently, its potential for oral absorption, as would be assessed by Caco-2 or Parallel Artificial Membrane Permeability Assays (PAMPA), is unknown.

Plasma Protein Binding Studies

Information regarding the extent to which this compound binds to plasma proteins, such as albumin, is not available. This parameter is critical as it influences the amount of free compound available to exert a pharmacological effect.

Microsomal Stability and Cytochrome P450 Metabolism Studies

The metabolic fate of this compound has not been documented. There are no available data from microsomal stability assays, which would indicate its susceptibility to metabolism by liver enzymes, nor are there any studies identifying the specific cytochrome P450 (CYP) isoenzymes responsible for its potential breakdown.

Transporter Interactions (e.g., efflux pumps and uptake transporters)

No research has been published on the interaction of this compound with key drug transporters, such as P-glycoprotein (P-gp) or organic anion-transporting polypeptides (OATPs). Understanding these interactions is vital for predicting drug distribution and potential drug-drug interactions.

In vivo Pharmacokinetic Profiling in Non-Human Animal Models

Following in vitro characterization, promising compounds are typically advanced to in vivo studies in animal models to understand their behavior in a whole-organism system.

Bioavailability and Clearance Determinations in Relevant Species

As a result of the lack of foundational in vitro data, no in vivo pharmacokinetic studies in animal models have been reported for this compound. Therefore, key parameters such as its oral bioavailability, clearance rate, volume of distribution, and half-life remain undetermined.

Tissue Distribution and Organ Accumulation Studies

No data is publicly available regarding the distribution of this compound in various tissues and organs in preclinical models.

Metabolite Identification and Elucidation of Metabolic Pathways

There are no published studies that identify the metabolites of this compound or describe its metabolic pathways.

Inter-Species Pharmacokinetic Comparisons (non-human)

Comparative pharmacokinetic data for this compound across different non-human species has not been reported in the available literature.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Preclinical Optimization

No published research could be found that details the use of PK/PD modeling to optimize the preclinical development of this compound.

While general information and the existence of related indazole compounds in research are noted, the specific pharmacokinetic investigations for this compound are absent from the public domain. This suggests that such studies may not have been conducted, are part of proprietary research not yet published, or are still in early, undisclosed stages of investigation.

Intellectual Property and Patent Landscape Surrounding 6 Bromo 7 Fluoro 1 Methyl Indazole

Patent Search and Analysis of Existing Claims Related to Indazole Derivatives

The patent landscape for indazole derivatives is both extensive and densely populated, reflecting the scaffold's immense pharmacological importance. A comprehensive search of patent databases reveals that numerous patents have been filed over the past two decades claiming indazole compounds for a wide array of therapeutic applications. These patents are typically broad in scope, often utilizing Markush structures to claim a central indazole core with a multitude of possible substituents at various positions.

The primary therapeutic areas dominated by indazole-related patents include oncology and anti-inflammatory treatments. Many of these patents claim compounds that function as protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy. For instance, a review of patents from 2013-2017 highlighted dozens of patents for indazole derivatives with applications in treating cancer, neurodegeneration, and inflammatory disorders. rsc.orgncsu.eduseatexcorp.com

Key players in this space include major pharmaceutical companies and research institutions that have filed patents for indazole derivatives as inhibitors of various kinases, such as those involved in the Wingless-related integration (Wnt) signaling pathway and cannabinoid (CB1) receptor agonists. ncsu.eduonecle.comgreenchemistryandcommerce.org The claims in these patents are often structured to cover not just a single compound but a whole family of related structures. They typically define the indazole core and then specify various chemical groups that can be attached at different positions on the ring system. This strategy provides broad protection and can make it challenging for new entities to operate without infringing on existing IP.

A representative sample of patents related to indazole derivatives is presented in the table below, illustrating the breadth of claims and assignees in this field.

| Patent Number | Title | Assignee/Applicant | General Claimed Utility |

| WO2009106982A1 | Indazole derivatives | Not specified | Cannabinoid (CB)1 receptor agonists for pain, rheumatoid arthritis, and osteoarthritis. onecle.com |

| WO2007117465A2 | Indazole compounds | Not specified | Indazolyl group compounds for therapeutic use. pharmaffiliates.com |

| CN110452177A | A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- | Not specified | Synthesis method for 5-bromo-4-fluoro-1H-indazole, noted for potential in treating cardiovascular diseases and diabetes. google.com |

| WO2009106980A2 | Indazole derivatives | Not specified | Cannabinoid (CB)1 receptor agonists. greenchemistryandcommerce.org |

Novelty and Inventive Step Assessment for 6-Bromo-7-fluoro-1-methyl-indazole as a Chemical Entity

A critical aspect of patentability is that the invention must be novel and involve an inventive step. For a chemical compound, this typically means it has not been previously disclosed in the public domain and is not an obvious modification of a known compound.

As of the latest searches, there is no specific "composition of matter" patent that explicitly claims this compound as a standalone entity. The compound, identified by the CAS number 1629597-07-4, is available for purchase from several commercial chemical suppliers. pharmaffiliates.commedicinespatentpool.orgdrugpatentwatch.com The commercial availability of a chemical compound often suggests that it is either in the public domain or its synthesis has been disclosed, potentially making it part of the prior art.

The novelty of this compound would be compromised if its structure was disclosed in a prior publication, such as a scientific journal or a patent document, even if it was not the main subject of the publication. Given the extensive patenting of indazole derivatives with various substitutions, it is plausible that this specific combination of bromo, fluoro, and methyl groups on the indazole core could be encompassed within a broader Markush claim of an existing patent. However, without a direct hit, its status as a novel entity at a specific point in time is difficult to ascertain definitively from publicly available information.

The inventive step, or non-obviousness, would be evaluated by considering whether a person skilled in the art would have been motivated to synthesize this specific compound based on the prior art. Given the known biological activity of other substituted indazoles, the synthesis of this particular isomer might be considered an obvious step in a research program aimed at exploring the structure-activity relationships of this class of compounds.

Licensing and Commercialization Strategies for Academic Discoveries Involving the Compound

The commercialization of chemical compounds discovered in an academic setting often follows several well-trodden paths. ncsu.edu If a university research group were to discover a novel and valuable use for this compound, several strategies could be employed to bring this discovery to the market.

One common approach is to file for a patent on the new use or process and then license this intellectual property to an established pharmaceutical or chemical company. onecle.com The license agreement would grant the company the right to use the patented technology in exchange for upfront payments, milestones, and royalties on sales of the final product. sec.gov Such agreements can be exclusive, granting rights to a single company, or non-exclusive. greenchemistryandcommerce.org

Alternatively, the academic inventors could create a spin-off company to further develop and commercialize the technology. ncsu.edu This path is more challenging and requires significant investment but offers the potential for greater returns if successful. University technology transfer offices often play a crucial role in this process, assisting with patent filing, marketing the technology to potential licensees, and negotiating agreements. ncsu.edu

For a compound like this compound, which is likely a chemical intermediate, a commercialization strategy might involve licensing its use in a specific, high-value synthetic process to a specialty chemical or pharmaceutical manufacturing company. The value of the license would depend on the importance of the intermediate in producing a commercially successful end product.

Freedom-to-Operate Analysis for Future Research and Development Initiatives

Any entity wishing to conduct research and development on this compound with the intent to commercialize a product would need to perform a Freedom-to-Operate (FTO) analysis. scienceopen.com An FTO analysis aims to determine whether a proposed commercial product or process infringes on the intellectual property rights of others. gilead.com

Given the crowded patent landscape for indazole derivatives, a thorough FTO analysis for any application of this compound would be essential. The analysis would begin with a comprehensive search of patent literature to identify any granted or pending patents with claims that could potentially cover the proposed product or its method of manufacture or use. seatexcorp.comgilead.com

The analysis would need to carefully examine the scope of the claims in existing patents, particularly the Markush structures used to define classes of indazole derivatives. epo.orgwipo.intwipo.int If a blocking patent is identified, the entity would need to consider several options:

Licensing: Obtain a license from the patent holder.

Inventing around: Modify the product or process to avoid infringing the patent claims.

Challenging the patent: Attempt to invalidate the patent in court.

Waiting for the patent to expire: Delay commercialization until the patent is no longer in force.

For a compound like this compound, an FTO analysis would be particularly complex due to the high number of patents on indazole-based kinase inhibitors. Any attempt to develop this compound for a therapeutic use would require careful navigation of the existing IP to avoid infringement. drugpatentwatch.comisogenica.com

Emerging Applications and Future Research Directions for 6 Bromo 7 Fluoro 1 Methyl Indazole

Exploration of New Therapeutic Areas and Target Classes (excluding clinical investigation)

While direct biological studies on 6-Bromo-7-fluoro-1-methyl-indazole are not extensively published, research on structurally related indazole derivatives provides a roadmap for exploring its therapeutic potential. The indazole core is a privileged scaffold for targeting a wide range of proteins, particularly protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. rsc.org

Numerous indazole-containing molecules have been investigated as inhibitors of various kinase families. rsc.orgnih.gov For instance, derivatives of 6-bromo-1H-indazole have been synthesized and evaluated as potential anti-cancer agents, showing inhibitory activity against cancer cell lines. rsc.org Structure-activity relationship (SAR) studies on these related compounds indicate that substitutions on the indazole ring significantly influence their potency and selectivity. rsc.org Furthermore, other indazole derivatives have shown potent, picomolar-level inhibition of Pim kinases, a family of serine/threonine kinases implicated in oncology. nih.gov Another area of exploration for fluorinated indazoles is the inhibition of nitric oxide synthase (NOS) isozymes, with some derivatives showing high affinity for type I NOS. researchgate.net

Given these precedents, This compound serves as a promising candidate for screening against various target classes. The presence of the bromine and fluorine atoms at the 6- and 7-positions, respectively, offers unique electronic and steric properties that could be exploited for specific biological interactions. Initial academic investigations should focus on broad-based screening against panels of kinases and other enzymes like NOS to identify potential biological targets.

Table 1: Potential Protein Kinase Targets for Indazole Scaffolds

| Kinase Family | Specific Examples | Rationale based on Indazole Analogs | Citation |

|---|---|---|---|

| Receptor Tyrosine Kinases | FGFR1, EGFR | Derivatives have shown potent inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1) and Epidermal Growth Factor Receptor (EGFR). | nih.gov |

| Non-receptor Tyrosine Kinases | BTK | Bruton's Tyrosine Kinase (BTK) is a target for autoimmune diseases, and selective inhibitors have been developed. | nih.gov |

Development of this compound as Chemical Biology Probes and Research Tools

Beyond its potential as a therapeutic scaffold, This compound is an attractive candidate for development into a chemical probe to study biological systems. Chemical probes are small molecules used to interrogate protein function and cellular pathways. The utility of a related heterocyclic core is highlighted by the development of 6-bromo-7-[11C]methylpurine ([11C]BMP), a positron emission tomography (PET) radiotracer used to measure the activity of the multidrug resistance-associated protein 1 (MRP1). nih.govresearchgate.net This molecule acts as a "pro-tracer"; it enters cells and is conjugated to glutathione, with the resulting complex being a substrate for the MRP1 efflux pump. nih.gov

The structural similarity between [11C]BMP and This compound suggests that the latter could be developed into a novel PET tracer. The methyl group at the N1 position is a suitable site for introducing a carbon-11 (B1219553) ([11C]) radiolabel, while the fluorine at the 7-position could potentially be substituted with a fluorine-18 (B77423) ([18F]) isotope, a PET radionuclide with a longer half-life. Such tracers could be invaluable for non-invasively studying enzyme or transporter function in preclinical research models.

Furthermore, the compound could be functionalized to create other types of research tools, such as affinity-based probes or fluorescent probes, by attaching reporter tags or reactive groups. These tools would enable researchers to identify and study the specific binding partners of this indazole scaffold within the cell.

Table 2: Potential Chemical Probe Applications

| Probe Type | Modification Strategy | Potential Research Use | Citation |

|---|---|---|---|

| PET Radiotracer | Radiolabeling with [11C] or [18F] | Non-invasive imaging of a target protein's distribution and activity in vivo. | nih.govresearchgate.net |

| Affinity-Based Probe | Attachment of a photo-crosslinker and an enrichment tag (e.g., biotin) | Identification of direct protein targets from cell lysates (target deconvolution). | |

| Fluorescent Probe | Conjugation to a fluorophore (e.g., fluorescein, rhodamine) | Visualization of target localization and dynamics in living cells using microscopy. |

Prodrug Strategies and Advanced Delivery Systems for Enhanced Research Efficacy (non-clinical)

In preclinical research, achieving optimal exposure of a compound in an experimental system is crucial for obtaining reliable data. Physicochemical properties such as poor aqueous solubility can hinder a compound's utility. Prodrug strategies involve the chemical modification of a molecule into an inactive form that, upon administration, is converted to the active parent drug through enzymatic or chemical processes. This approach can be leveraged to improve properties like solubility for in vitro and in vivo research applications.

For This compound , a prodrug approach could be employed to enhance its research efficacy. For example, if the compound exhibits low solubility, a water-soluble promoiety, such as a phosphate (B84403) or an amino acid, could be temporarily attached to the molecule. This modification would increase its concentration in aqueous assay buffers or improve its bioavailability in animal models.

Advanced delivery systems offer another avenue to enhance research utility. Encapsulating the compound in nanoparticle-based systems, such as liposomes or polymeric nanoparticles, can improve its stability, solubility, and biodistribution in preclinical models. These systems can be particularly useful for targeting the compound to specific tissues or cell types, thereby increasing its local concentration and facilitating the study of its effects in a specific biological context.

Table 3: Prodrug and Delivery Strategies for Research Applications

| Strategy | Approach | Potential Advantage for Research |

|---|---|---|

| Prodrugs | ||

| Phosphate Esters | Add a phosphate group to a hydroxylated analog. | Increases aqueous solubility for in vitro assays and parenteral formulations. |

| Amino Acid Conjugates | Link an amino acid via an ester or amide bond. | May utilize amino acid transporters for improved cellular uptake in research models. |

| Delivery Systems | ||

| Liposomes | Encapsulation within a lipid bilayer vesicle. | Improves solubility and can modify pharmacokinetic profile in animal studies. |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research Utilizing Indazoles

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can analyze vast datasets to identify patterns, predict properties, and generate novel molecular designs. For a scaffold like This compound , AI/ML offers several powerful applications for academic research.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary application. By compiling data from existing studies on various indazole derivatives, ML models can be trained to predict the biological activity of new compounds. nih.gov Such a model could predict the likely kinase inhibitory profile of This compound or suggest which targets it is most likely to bind.

Furthermore, AI can accelerate the optimization of this scaffold. Generative AI models can design novel indazole derivatives based on the core structure of This compound , aiming for improved potency, selectivity, or physicochemical properties. These de novo designs can then be synthesized and tested, creating a rapid, iterative cycle of design and experimentation. AI can also predict key properties like solubility, toxicity, and metabolic stability, helping to prioritize which virtual compounds should be synthesized for further investigation.

Table 4: Applications of AI/ML in Indazole Research

| AI/ML Application | Description | Potential Impact on Investigating this compound |

|---|---|---|

| Target Prediction | Algorithms trained on known drug-target interactions predict potential biological targets for a given molecule. | Suggests initial biological assays and screening panels for the compound, saving time and resources. |

| Virtual Screening | ML models rapidly screen large virtual libraries of compounds against a specific target. | Identifies other indazole derivatives with a higher probability of activity, providing context for the compound's potential. |

| QSAR Modeling | Correlates chemical structures with biological activities to build predictive models. | Predicts the potency of the compound against various targets based on data from related indazoles. nih.gov |

| De Novo Design | Generative models create novel molecular structures with desired properties. | Designs new analogs of the compound with potentially enhanced activity or better research-relevant properties. |

Remaining Challenges and Opportunities in the Academic Investigation of this compound

The primary challenge in the investigation of This compound is the current lack of published data on its biological activity. While its chemical structure is known and the compound is commercially available, its function remains a black box. pharmaffiliates.comchemicalbook.com This presents a significant hurdle, as researchers must begin with foundational screening without prior knowledge to guide their efforts.

However, this challenge is intrinsically linked to a major opportunity. The compound represents a novel, unexplored piece of chemical space within the well-validated indazole family. The opportunity exists for academic labs to perform the initial characterization and publish the first reports on its biological effects. The synthesis of related bromo-fluoro-indazoles has been described, suggesting that derivatization and the creation of a focused library around this scaffold are feasible. researchgate.netresearchgate.netgoogle.com

Key opportunities include:

Broad Biological Screening: Testing the compound against diverse target panels (e.g., kinases, GPCRs, ion channels, metabolic enzymes) to uncover its primary mechanism of action.

Structural Biology: If a target is identified, co-crystallization of the compound with the protein would provide invaluable insight into its binding mode and guide the rational design of more potent analogs.

Probe Development: As outlined previously, the development of a radiolabeled or fluorescent version of the molecule presents a clear opportunity to create a valuable new tool for the research community. nih.gov

Comparative SAR Studies: Synthesizing and testing analogs (e.g., 6-chloro vs. 6-bromo, 7-chloro vs. 7-fluoro, N1-ethyl vs. N1-methyl) would build a structure-activity relationship dataset, contributing fundamental knowledge to the field of medicinal chemistry.

Concluding Remarks and Outlook for the Field of Indazole Chemistry and Biology

This compound stands as a compound of significant latent potential. While it currently exists in the shadow of more extensively studied relatives, the rich history of the indazole scaffold in medicinal chemistry provides a strong rationale for its investigation. rsc.orgnih.gov The path forward involves a multidisciplinary approach, combining synthetic chemistry to create analogs, biochemical and cell-based assays to uncover function, and computational methods to guide and accelerate discovery.

The future of research on this molecule and the broader field of indazole chemistry is bright. The exploration of new substitution patterns, such as the 6-bromo-7-fluoro combination, is essential for expanding the utility of this important pharmacophore. The opportunities to discover novel biological activities, develop unique research probes, and contribute to fundamental SAR knowledge are substantial. The academic investigation of This compound is not merely about characterizing a single molecule, but about pushing the boundaries of what is known and opening new avenues for future therapeutic and technological innovation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.